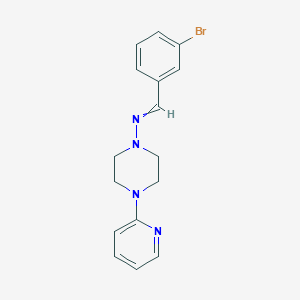

N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves several key steps, including reductive amination, N-alkylation, and various substitution reactions. A notable related synthesis involves 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through reductive amination, amide hydrolysis, and N-alkylation, demonstrating the versatility and reactivity of piperazine derivatives in synthesizing complex molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, is characterized by their cyclic nature with nitrogen atoms. This structure confers unique chemical properties, such as the ability to form stable hydrogen bonds and participate in complex formation. Structural analysis through techniques like X-ray diffraction and NMR spectroscopy provides insights into the conformation and reactivity of these molecules. For instance, the crystal structure of related compounds reveals nonplanar conformations and potential for forming hydrogen bonds, highlighting the structural diversity of piperazine derivatives (Xue Si-jia, 2011).

Chemical Reactions and Properties

Piperazine derivatives, including N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, are involved in a wide range of chemical reactions, such as N-alkylation, carbonylation, and nucleophilic substitution. These reactions are crucial for modifying the chemical structure and properties of the compounds for various applications. A notable reaction is the carbonylation of N-(2-pyridinyl)piperazines, indicating the reactivity of piperazine rings towards functionalization (Y. Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

The research includes synthesis methodologies involving N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine or structurally related compounds. For instance, the condensation of 2-aminofluorene with α,ω-dibromoalkanes results in derivatives of piperazine among others, showcasing a method to generate structurally complex molecules from simpler ones (Barak, 1968). Similarly, the synthesis of new thieno[2,3-b][1,6]naphthyridines involves reactions with halo ketones or halo esters, further highlighting the versatility of related chemical structures in synthesizing heterocyclic compounds (Geies et al., 1993).

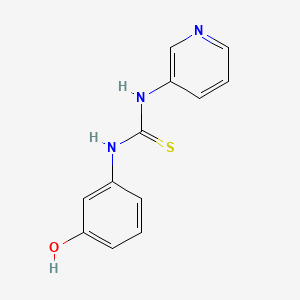

Chelating Agents and Macrocyclic Chemistry

A convenient synthesis route for bifunctional tetraaza macrocycles has been developed, which could be adapted for creating chelating agents from N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine and its analogues. These macrocycles have applications in medicinal chemistry and material science, demonstrating the compound's potential in forming complex, biologically relevant structures (McMurry et al., 1992).

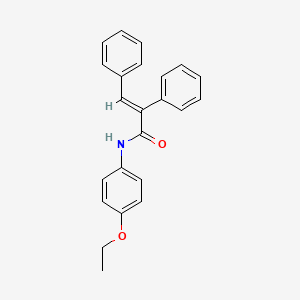

Photophysical and Photochemical Applications

Novel zinc(II) phthalocyanines substituted with benzenesulfonamide units containing Schiff base derivatives show promising photophysical and photochemical properties. These findings indicate the potential of using N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine derivatives in photodynamic therapy, an alternative cancer treatment method due to their photosensitizing abilities (Öncül et al., 2021).

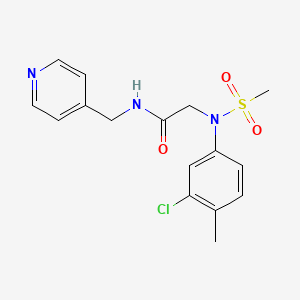

Antimicrobial Activity

Aminobenzylated Mannich bases derived from 3-bromobenzaldehyde, which is structurally related to N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, have been studied for their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents from compounds with similar structural features (Nimavat et al., 2004).

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRPTDMMSNZRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)